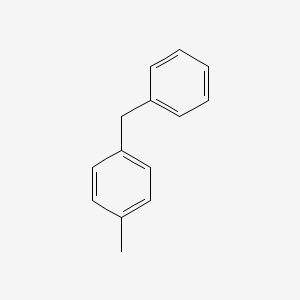

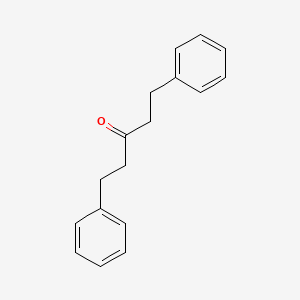

1,5-Diphényl-3-pentanone

Vue d'ensemble

Description

1,5-Diphenyl-3-pentanone is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.

The exact mass of the compound 1,5-Diphenyl-3-pentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Diphenyl-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diphenyl-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale

1,5-Diphényl-3-pentanone: a été identifiée comme un analogue structural de composés isolés de l'écorce du tronc de Wikstroemia coriacea . Cette plante est connue pour ses utilisations médicinales traditionnelles, suggérant des applications potentielles du composé dans le développement d'agents thérapeutiques. La structure du composé pourrait être essentielle pour synthétiser de nouvelles molécules avec des propriétés pharmacologiques améliorées.

Science des Matériaux

En science des matériaux, This compound peut être utilisée comme précurseur pour la synthèse de molécules organiques complexes . Sa stabilité et sa réactivité la rendent appropriée pour la création de polymères ou de matériaux à base de petites molécules qui pourraient avoir des propriétés optiques ou électroniques uniques.

Sciences de l'Environnement

Les applications environnementales potentielles du composé sont liées à son rôle dans la synthèse d'analogues de produits naturels . Ces analogues peuvent être conçus pour se dégrader en composants non toxiques, réduisant l'impact environnemental et contribuant au développement de procédés chimiques durables.

Chimie Analytique

This compound: est utilisée en chimie analytique pour le développement de méthodes en chromatographie et en spectrométrie . Ses déplacements chimiques distincts en spectroscopie RMN peuvent servir de référence ou d'étalon de calibration pour les instruments analytiques.

Pharmacologie

En pharmacologie, le composé pourrait être exploré pour son profil de bioactivité. Compte tenu de sa similitude structurale avec les produits naturels bioactifs, il peut interagir avec des cibles biologiques, ce qui peut être étudié pour le développement potentiel de médicaments .

Synthèse Organique

This compound: est un intermédiaire précieux en synthèse organique. Il peut être utilisé dans des réactions de condensation aldolique croisées, telles que la réaction de Claisen-Schmidt, pour créer des composés avec des systèmes π conjugués étendus, qui sont importants dans la synthèse de colorants, de pigments et de produits pharmaceutiques .

Propriétés

IUPAC Name |

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

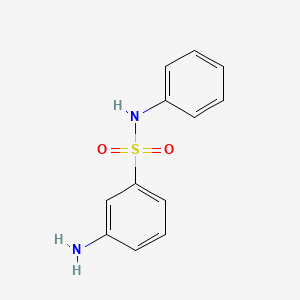

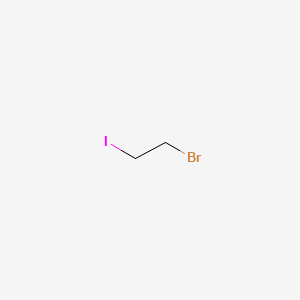

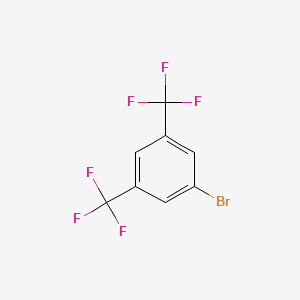

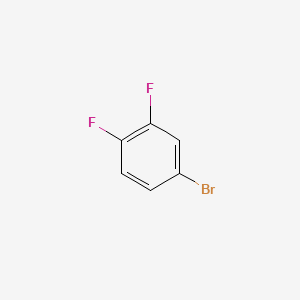

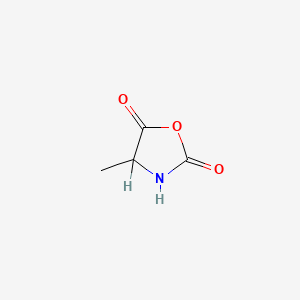

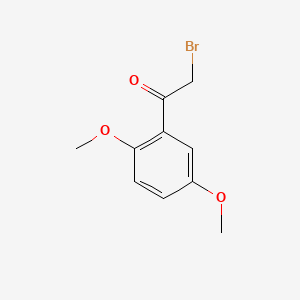

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of different substrates affect the decomposition products of 1,4-bis(phenylethynyl)benzene (DEB) and palladium(0)bis(dibenzylideneacetone) (Pd(dba)2)?

A: Research using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) has revealed that the substrate used in conjunction with DEB/Pd(dba)2 getters significantly influences the decomposition products observed. [] For instance, when using activated carbon pellets as the substrate, the identified decomposition products included benzene derivatives like bibenzyl, benzaldehyde, and vinyl benzoate, along with alkanes and alkenes such as undecane, 4-tridecene, and decane. [] In contrast, silicone foam substrates resulted in different decomposition products, including 1,5-diphenyl-3-pentanone, toluene, styrene, 1-1'(2-pentene 1,5-diyl)bis benzene, and 2,6-dimethyl undecane. [] These findings highlight the importance of considering substrate compatibility when designing and implementing getter systems, as the breakdown products could impact the performance and longevity of the system or potentially interact with sensitive components.

Q2: Can 1,5-diphenyl-3-pentanone be formed during palladium-catalyzed reactions, and if so, under what circumstances?

A: Yes, 1,5-diphenyl-3-pentanone can be generated as a byproduct in palladium-catalyzed reactions involving Pd(dba)2. Specifically, when Pd(dba)2 is used as a catalyst, the dibenzylideneacetone (dba) ligands can undergo hydrogenation, leading to the formation of 1,5-diphenyl-3-pentanone. [] This phenomenon has been observed in the palladium-catalyzed synthesis of nitriles from azides, where 1,5-diphenyl-3-pentanone was isolated alongside the desired nitrile product. [] Researchers should be aware of this potential side reaction and consider alternative palladium sources or reaction conditions to minimize its occurrence, especially when the formation of 1,5-diphenyl-3-pentanone could interfere with product isolation or desired reaction outcomes.

Q3: What are the advantages of using Pd(OAc)2 over other palladium sources in the synthesis of nitriles from azides?

A: Pd(OAc)2 presents several advantages over other palladium sources when employed as a catalyst for nitrile synthesis from azides: []

- High Selectivity: Pd(OAc)2 demonstrates remarkable selectivity towards primary azides, effectively suppressing the formation of imines as byproducts. This selectivity is in stark contrast to other palladium sources like Pd/C or Pd2(dba)3, which often yield significant amounts of imines. []

- Mild Reaction Conditions: Pd(OAc)2 effectively catalyzes the reaction under mild conditions, using technical-grade acetonitrile at a low catalyst loading of 1 mol%. [] This is in contrast to other methods that require stringent anhydrous conditions or higher catalyst loadings.

- Clean Reaction Profile: Using Pd(OAc)2 minimizes the formation of undesirable byproducts, such as 1,5-diphenyl-3-pentanone, which can complicate product purification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)